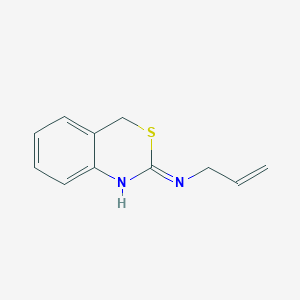

N-allyl-4H-3,1-benzothiazin-2-amine

Description

Properties

IUPAC Name |

N-prop-2-enyl-1,4-dihydro-3,1-benzothiazin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-7-12-11-13-10-6-4-3-5-9(10)8-14-11/h2-6H,1,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTWJHNYVYMVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C1NC2=CC=CC=C2CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4H-3,1-benzothiazin-2-amine typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone structure . The reaction conditions often include the use of concentrated sulfuric acid (H₂SO₄) to promote ring closure and the formation of the benzothiazinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the benzothiazinone core to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Synthesis : N-allyl-4H-3,1-benzothiazin-2-amine is utilized as a reagent in various organic reactions and as a precursor for synthesizing more complex chemical entities. Its unique functional groups enable diverse synthetic pathways .

- Material Science : The compound's properties make it suitable for developing new materials, particularly those requiring specific interactions with other chemical species .

-

Medicine :

- Therapeutic Potential : Research indicates that this compound may serve as a lead compound in developing drugs targeting serine proteases, which are critical in numerous biological processes including immune response and blood coagulation .

- Inhibition Studies : The compound has shown promising results in inhibiting human leukocyte elastase and other serine proteases, suggesting its potential role in treating inflammatory diseases and cancer .

This compound primarily targets serine proteases through mechanisms involving hydrogen bonding and π–π interactions. This interaction leads to the inhibition of protease activity by acylating the active-site serine residue within the enzyme . The compound's selectivity can be altered through structural modifications, enhancing its therapeutic potential against specific targets .

Case Studies

Several studies have highlighted the biological implications of benzothiazine derivatives:

- Inhibition Studies :

- Therapeutic Applications :

- Structure-Activity Relationship (SAR) :

Mechanism of Action

The mechanism of action of N-allyl-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π–π interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the 2-amino group significantly influences molecular weight, thermal stability, and reactivity. Below is a comparative table of key analogues:

Key Observations :

Thermodynamic and Spectroscopic Data

- N-(4-Methoxyphenyl)-4H-3,1-benzothiazin-2-amine : Exhibits a melting enthalpy of 16.1 kJ/mol at 436.2 K, with molecular weight 270.35 g/mol .

Biological Activity

N-allyl-4H-3,1-benzothiazin-2-amine is a compound of significant interest due to its biological activities, particularly its interactions with serine proteases. This article explores the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.

This compound primarily targets serine proteases , which are enzymes crucial for various biological processes, including digestion, immune response, and blood coagulation. The compound interacts with these proteases through hydrogen bonds and π–π interactions , leading to inhibition of their activity. This inhibition occurs via acylation of the active-site serine residue in the enzyme, followed by a slow deacylation process that stabilizes the acyl-enzyme intermediate .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight of approximately 204.296 g/mol and a melting point range of 132-135°C . These properties indicate that the compound is likely stable at room temperature and can be effectively absorbed in biological systems.

Biological Activity Overview

Research has demonstrated that derivatives of benzothiazine compounds exhibit various biological activities. This compound shows promise as a therapeutic agent , particularly in the context of enzyme inhibition. Below is a summary table comparing its activity with similar compounds:

Case Studies

Several studies have focused on the biological implications of benzothiazine derivatives:

- Inhibition Studies : A study evaluated various benzothiazine derivatives for their ability to inhibit human leukocyte elastase (HLE) and other serine proteases. N-allyl derivatives were noted for their enhanced inhibitory effects compared to non-substituted counterparts .

- Therapeutic Applications : Research has indicated that benzothiazine compounds can serve as lead structures for developing drugs targeting specific proteases involved in inflammatory diseases and cancer progression. The unique substituents on N-allyl derivatives may enhance selectivity and potency against target enzymes .

Research Findings

Recent investigations into N-allyl derivatives have highlighted their potential as effective inhibitors in therapeutic applications:

- Selectivity : Studies show that certain substitutions on the benzothiazine ring can significantly alter the selectivity towards specific proteases, enhancing their therapeutic potential .

- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of benzothiazines and their biological activity has been extensively studied, revealing insights into how modifications can improve efficacy against target enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-allyl-4H-3,1-benzothiazin-2-amine, and how can reaction conditions be tailored to enhance yield?

- Methodological Answer : Synthesis of benzothiazin-2-amine derivatives often involves cyclocondensation reactions. For example, refluxing a thiourea precursor with allyl bromide in ethanol at 80°C for 12–24 hours under acidic catalysis (e.g., HCl) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. Reaction optimization should include varying solvent polarity (e.g., DMF vs. ethanol) and monitoring by TLC .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve allyl proton signals (δ 5.1–5.8 ppm) and benzothiazine ring protons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 233.08).

- X-ray Crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation) validates bond angles and dihedral angles, critical for distinguishing regioisomers .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data for this compound be resolved?

- Methodological Answer :

- Hybrid DFT/Molecular Docking : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to optimize geometry, then dock into target proteins (e.g., M. tuberculosis DprE1) using AutoDock Vina. Compare binding energies with experimental IC values.

- Solvent Effects : Re-run computations incorporating solvation models (e.g., PCM) to account for hydrophobic interactions missed in dry docking .

Q. What strategies can optimize the drug-likeness of this compound while retaining efficacy?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the allyl group (e.g., hydroxylation, fluorination) and test logP (via shake-flask method) and permeability (Caco-2 assay).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, followed by enzymatic cleavage studies in simulated gastric fluid .

Q. How does the allyl group influence the electronic and steric profile of the benzothiazin-2-amine core?

- Methodological Answer :

- Electron Density Analysis : Use Natural Bond Orbital (NBO) analysis (via Gaussian 09) to quantify charge distribution. The allyl group donates electron density to the thiazine ring, enhancing nucleophilicity.

- Steric Maps : Generate Connolly surfaces (Mercury Software) to visualize steric clashes with target binding pockets. Compare with non-allylated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antibacterial efficacy of benzothiazin-2-amine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Strain-Specificity Testing : Replicate assays using identical bacterial strains and growth conditions. For example, discrepancies in M. tuberculosis inhibition may arise from divergent efflux pump expression .

Structural and Mechanistic Insights

Q. What crystallographic evidence supports the conformational flexibility of the benzothiazin-2-amine scaffold?

- Methodological Answer : Compare X-ray structures of this compound with related derivatives (e.g., N-methyl or N-aryl analogs). Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.